![molecular formula C19H22N2O B238352 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide, also known as DMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities.
Mechanism Of Action
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide acts as a sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. The activation of the sigma-1 receptor has been shown to enhance neuroprotection, reduce inflammation, and promote neuronal survival. 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
Biochemical And Physiological Effects
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has been shown to exhibit several biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the promotion of neuronal survival. 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has also been shown to reduce inflammation and oxidative stress, which are implicated in several neurological and psychiatric disorders.
Advantages And Limitations For Lab Experiments
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide also has some limitations, including its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide, including the investigation of its potential therapeutic applications in neurological and psychiatric disorders, the elucidation of its molecular mechanism of action, and the development of more potent and selective sigma-1 receptor agonists. Additionally, the development of new synthetic methods for 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide and its analogs could lead to the discovery of novel compounds with improved pharmacological properties.
Conclusion:
In conclusion, 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a promising compound with potential applications in scientific research. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for the investigation of various cellular processes and the development of new therapeutic agents. Further research on 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide and its analogs could lead to the discovery of novel compounds with improved pharmacological properties and therapeutic efficacy.
Synthesis Methods
The synthesis of 3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-bromoaniline with pyrrolidine, followed by the reaction with 3,4-dimethylbenzoyl chloride. The final product is obtained after purification by column chromatography. The purity of the compound is confirmed by NMR and mass spectrometry.
Scientific Research Applications
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has been shown to exhibit potent and selective binding affinity for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. The sigma-1 receptor has been implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
properties
Product Name |
3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O/c1-14-5-6-16(13-15(14)2)19(22)20-17-7-9-18(10-8-17)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
InChI Key |
WLCMBFMGBFTMKG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



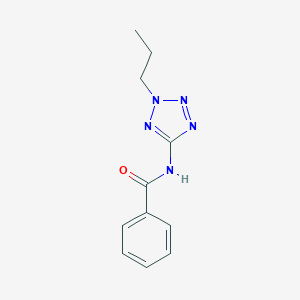


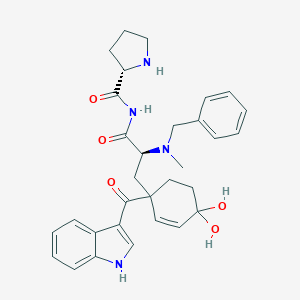

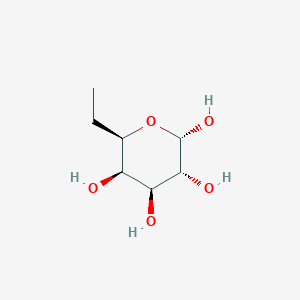

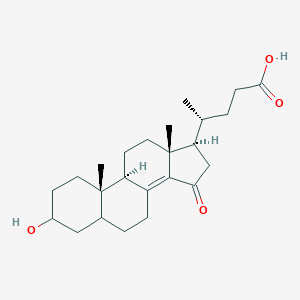

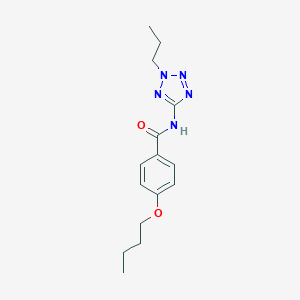
![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
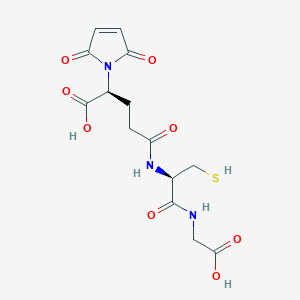
![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)